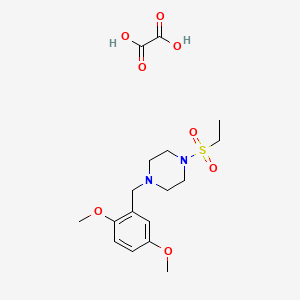
1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine, also known as BZP-NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. BZP-NAP belongs to the class of piperazine derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine is believed to exert its effects by modulating the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been found to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. These actions are thought to contribute to this compound's antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to reduce the levels of corticosterone, a hormone that is associated with stress and anxiety. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine is that it has been extensively studied in animal models, which allows for a better understanding of its potential therapeutic benefits. However, one limitation of this compound is that its effects may vary depending on the dosage and duration of treatment. Additionally, more research is needed to determine the long-term safety and efficacy of this compound.
Future Directions
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, more research is needed to determine the optimal dosage and duration of treatment for this compound. Another area of interest is the development of new derivatives of this compound that may have improved therapeutic benefits. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models and has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. This compound exerts its effects by modulating the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. While this compound has several advantages for lab experiments, more research is needed to determine its long-term safety and efficacy in humans.
Scientific Research Applications
1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential therapeutic benefits. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, this compound has been studied for its potential as a cognitive enhancer.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c30-32(31,26-11-10-23-8-4-5-9-24(23)20-26)29-18-16-28(17-19-29)25-12-14-27(15-13-25)21-22-6-2-1-3-7-22/h1-11,20,25H,12-19,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHSFTYRIDFEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B3947291.png)
![3-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3947302.png)
![(3,4-dimethoxyphenyl){[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}amine](/img/structure/B3947310.png)
![1-(2-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947312.png)
![2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride](/img/structure/B3947313.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3947327.png)


![N-(1,4-dioxan-2-ylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3947333.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3947346.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3947368.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate](/img/structure/B3947376.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947383.png)